BenchChemオンラインストアへようこそ!

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide

HDAC8 inhibitor epigenetics structure-activity relationship

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide is a synthetic pyrimidinyl-acetamide derivative characterized by a 2-(dimethylamino)pyrimidine core linked via a methylene bridge to a 2,2-diphenylacetamide moiety. This compound has been identified as a potent inhibitor of class I histone deacetylases (HDACs), with reported low-nanomolar IC₅₀ values against recombinant human HDAC1, HDAC2, and HDAC8.

Molecular Formula C21H22N4O
Molecular Weight 346.434
CAS No. 1797722-11-2
Cat. No. B2663559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide
CAS1797722-11-2
Molecular FormulaC21H22N4O
Molecular Weight346.434
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H22N4O/c1-25(2)21-22-14-13-18(24-21)15-23-20(26)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14,19H,15H2,1-2H3,(H,23,26)
InChIKeyAFAVKWALUUISPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide (CAS 1797722-11-2): Epigenetic Probe Sourcing Guide


N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide is a synthetic pyrimidinyl-acetamide derivative characterized by a 2-(dimethylamino)pyrimidine core linked via a methylene bridge to a 2,2-diphenylacetamide moiety . This compound has been identified as a potent inhibitor of class I histone deacetylases (HDACs), with reported low-nanomolar IC₅₀ values against recombinant human HDAC1, HDAC2, and HDAC8 [1]. Its structural features distinguish it from common HDAC inhibitor pharmacophores, suggesting a unique binding mode that may confer advantages in isozyme selectivity or potency over established chemotypes.

Why Generic HDAC Inhibitor Substitution Fails for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide


Generic substitution within the HDAC inhibitor class is high-risk because isozyme selectivity and potency can vary by orders of magnitude even among structurally closely related compounds. For example, N-hydroxy-2,2-diphenylacetamide, which shares the identical diphenylacetamide core but bears a hydroxamic acid zinc-binding group, exhibits >50,000 nM IC₅₀ against HDAC8—a >100,000-fold loss of potency relative to the target compound (0.410 nM) [1]. Similarly, clinically advanced class I HDAC inhibitors such as Mocetinostat (MGCD0103) show IC₅₀ values of 290 nM for HDAC2, compared to 2.5 nM for the target compound, representing a ~116-fold potency gap [2]. These quantitative discontinuities demonstrate that the precise substitution pattern on the pyrimidine-4-ylmethyl scaffold is a critical determinant of HDAC isozyme engagement, making direct interchange with generic HDAC inhibitors unsupportable without confirmatory biochemical profiling.

Quantitative Differentiation Evidence for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide


HDAC8 Inhibitory Potency Exceeds Diphenylacetamide-Hydroxamic Acid Congener by >100,000-Fold

The target compound inhibits recombinant human HDAC8 with an IC₅₀ of 0.410 nM [1]. In contrast, N-hydroxy-2,2-diphenylacetamide—which retains the identical 2,2-diphenylacetamide pharmacophore but replaces the pyrimidinyl-methyl moiety with a hydroxamic acid—shows negligible HDAC8 inhibition (IC₅₀ >50,000 nM) [2]. This represents a quantified potency difference exceeding five orders of magnitude (>120,000-fold), demonstrating that the 2-(dimethylamino)pyrimidin-4-ylmethyl substituent is essential for HDAC8 engagement.

HDAC8 inhibitor epigenetics structure-activity relationship diphenylacetamide

HDAC2 Potency Advantage of ~116-Fold Over Clinical Candidate Mocetinostat

The target compound inhibits recombinant human HDAC2 with an IC₅₀ of 2.5 nM [1]. Mocetinostat (MGCD0103), an orally bioavailable isotype-selective class I/IV HDAC inhibitor that has advanced to clinical evaluation in oncology, exhibits an IC₅₀ of 290 nM (0.29 µM) against HDAC2 in cell-free assays [2]. The resulting potency differential of approximately 116-fold indicates that the target compound achieves substantially greater HDAC2 engagement at equimolar concentrations.

HDAC2 inhibitor Mocetinostat cancer epigenetics class I HDAC

HDAC1 Inhibitory Profile Matches Reference Class I Inhibitor UF010 with Divergent HDAC2 Selectivity

The target compound inhibits recombinant human HDAC1 with an IC₅₀ of 0.460 nM [1], which is comparable to UF010 (IC₅₀ = 0.5 nM), a widely used class I HDAC-selective reference inhibitor . However, the target compound is markedly less potent against HDAC2 (IC₅₀ = 2.5 nM) than UF010 (HDAC2 IC₅₀ = 0.1 nM), suggesting a distinct isozyme selectivity fingerprint. The HDAC1/HDAC potency ratio is approximately 5.4 for the target compound versus 5.0 for UF010 when considering HDAC8, yet the HDAC2 differential yields a divergent selectivity landscape.

HDAC1 inhibitor UF010 class I HDAC isozyme selectivity

HDAC8 Potency Superiority of ~683-Fold Over Pan-HDAC Inhibitor PCI-24781

The target compound demonstrates an IC₅₀ of 0.410 nM against HDAC8 [1]. In contrast, PCI-24781 (Abexinostat, CRA-024781), a pan-HDAC inhibitor that has been evaluated in Phase 1/2 oncology trials, exhibits a Ki of 280 nM for HDAC8 , representing a ~683-fold potency deficit. Many broad-spectrum HDAC inhibitors exhibit significantly weaker activity against HDAC8 compared to class I isoforms, creating a well-recognized pharmacological gap that the target compound directly addresses.

HDAC8 inhibitor PCI-24781 pan-HDAC inhibitor selectivity

Optimal Application Scenarios for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide Based on Quantitative Evidence


HDAC8-Focused Epigenetic Probe Studies

The compound's sub-nanomolar HDAC8 potency (IC₅₀ = 0.410 nM) and its >100,000-fold superiority over diphenylacetamide-hydroxamic acid analogs [1] make it suitable as a chemical probe for dissecting HDAC8-specific biology. Experimental systems requiring potent HDAC8 engagement at low nanomolar concentrations—such as target engagement assays, cellular thermal shift assays (CETSA), or chemoproteomic profiling—can leverage this potency advantage to maximize target occupancy while minimizing off-target effects at higher concentrations.

HDAC2-Driven Disease Models Requiring Maximal Target Suppression

With an HDAC2 IC₅₀ of 2.5 nM—approximately 116-fold more potent than the clinical candidate Mocetinostat [2]—this compound is well-suited for preclinical disease models where complete HDAC2 suppression is the therapeutic hypothesis. Applications include in vitro proliferation assays in HDAC2-dependent cancer lines, chromatin immunoprecipitation (ChIP) studies for histone acetylation marks, and mechanistic studies of HDAC2-mediated transcriptional repression.

Isozyme Selectivity Profiling Against Class I HDAC Reference Panels

The compound's distinct selectivity fingerprint—equipotent to UF010 on HDAC1 (0.460 nM vs. 0.5 nM) but with a divergent HDAC2/HDAC1 ratio [3]—positions it as a valuable comparator in HDAC isozyme selectivity panels. Researchers constructing structure-activity relationship (SAR) datasets for class I HDAC inhibitors can use this compound to probe how the 2-(dimethylamino)pyrimidin-4-ylmethyl substituent modulates selectivity across HDAC1, HDAC2, and HDAC8, particularly when benchmarking against clinical candidates and tool compounds.

Addressing the HDAC8 Potency Gap in Pan-HDAC Inhibitor Benchmarking

Given that pan-HDAC inhibitors such as PCI-24781 show ~683-fold weaker HDAC8 engagement (Ki = 280 nM) [4], this compound fills a critical benchmarking gap in HDAC inhibitor screening cascades. It serves as a high-potency HDAC8-positive control in biochemical and cellular assays, enabling robust assay validation and providing a reference point for evaluating the HDAC8 component of novel inhibitor candidates.

Quote Request

Request a Quote for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.